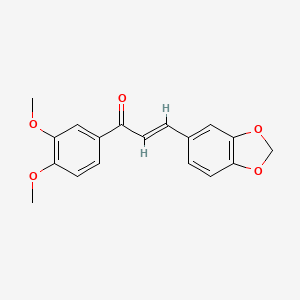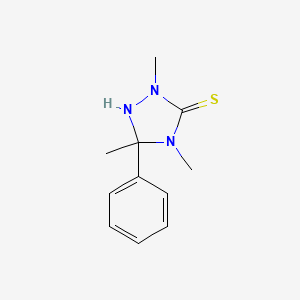
3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one, also known as methoxyacetylfentanyl, is a synthetic opioid that has gained attention due to its potent analgesic effects. The chemical structure of methoxyacetylfentanyl is similar to fentanyl, a well-known synthetic opioid that is 50-100 times more potent than morphine. Methoxyacetylfentanyl is a Schedule I controlled substance in the United States, meaning it has no accepted medical use and a high potential for abuse. Despite its legal status, research on methoxyacetylfentanyl has continued, particularly in the areas of synthesis, mechanism of action, and potential therapeutic uses.
Wirkmechanismus
Methoxyacetylfentanyl acts as a potent agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Like other opioids, 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl binds to the mu-opioid receptor and activates a series of intracellular signaling pathways that result in the inhibition of pain transmission. Methoxyacetylfentanyl also produces other effects, such as sedation, respiratory depression, and euphoria, which are mediated by other opioid receptors in the brain.
Biochemical and Physiological Effects:
Methoxyacetylfentanyl produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are similar to those produced by other opioids, but 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl has been shown to be more potent than fentanyl in some studies. Methoxyacetylfentanyl also produces other effects, such as decreased gastrointestinal motility and miosis, which are commonly observed with other opioids.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl in lab experiments is its potency and selectivity for the mu-opioid receptor. Methoxyacetylfentanyl can be used to study the mechanism of action of opioids and their potential therapeutic uses. However, the use of 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl in lab experiments is limited by its legal status and potential for abuse. Researchers must obtain appropriate licenses and permits before conducting any experiments, and they must take appropriate safety precautions to prevent accidental exposure or misuse.
Zukünftige Richtungen
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl, including the development of safer and more effective opioid analgesics, the study of its potential use in treating opioid addiction, and the investigation of its mechanism of action. Additionally, further research is needed to determine the long-term effects of 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl use and its potential for abuse. Overall, research on 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl has the potential to improve our understanding of opioids and their therapeutic uses, and to develop safer and more effective treatments for pain and addiction.
Wissenschaftliche Forschungsanwendungen
Research on 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl has primarily focused on its mechanism of action and potential therapeutic uses. Studies have shown that 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl acts as a potent agonist at the mu-opioid receptor, producing analgesic effects similar to those of fentanyl. Methoxyacetylfentanyl has also been shown to have a shorter duration of action than fentanyl, which may make it a more suitable option for certain medical procedures. Additionally, 3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-2-propen-1-onelfentanyl has been studied for its potential use in treating opioid addiction, as it may be able to reduce withdrawal symptoms and cravings.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-15-8-5-13(10-17(15)21-2)14(19)6-3-12-4-7-16-18(9-12)23-11-22-16/h3-10H,11H2,1-2H3/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXJBLNGPPHWDT-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51116-22-4 | |
| Record name | MLS003106454 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[2-(benzyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878986.png)
![3-ethyl-6-[2-(ethylthio)propyl]-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime](/img/structure/B3878992.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879008.png)
![3-[(2-bromo-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3879016.png)
![N-(3-methoxypropyl)-3-oxo-3-[2-(3,4,5-trimethoxybenzylidene)hydrazino]propanamide](/img/structure/B3879018.png)
![ethyl 5-(2-chlorophenyl)-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879019.png)
![ethyl 2-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879042.png)
![2-[(5-bromo-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B3879050.png)
![5-bromo-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B3879055.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)vinyl]-2-furamide](/img/structure/B3879074.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879075.png)
![ethyl 2-{3-[(2-chlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879081.png)
![5',5',6-trimethyl-3'-phenyl-2'H-spiro[chromene-2,4'-[1,3]oxazolidin]-2'-one](/img/structure/B3879087.png)

